molecular formula C14H8ClNO2 B15211623 (3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one CAS No. 39536-54-4

(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one

Cat. No.: B15211623
CAS No.: 39536-54-4
M. Wt: 257.67 g/mol
InChI Key: CYNQKXMIJWCKCH-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to an imino isobenzofuranone core, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one typically involves the reaction of 4-chloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imino isobenzofuranone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Bromophenyl)imino)isobenzofuran-1(3H)-one
  • 3-((4-Methylphenyl)imino)isobenzofuran-1(3H)-one
  • 3-((4-Nitrophenyl)imino)isobenzofuran-1(3H)-one

Uniqueness

3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one stands out due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

39536-54-4

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-2-benzofuran-1-one

InChI

InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h1-8H

InChI Key

CYNQKXMIJWCKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)OC2=O

Origin of Product

United States

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